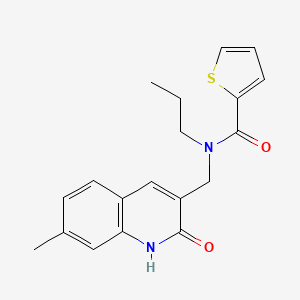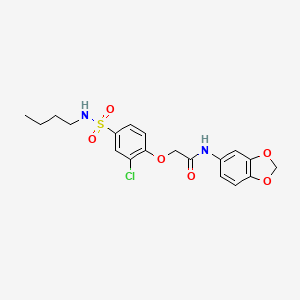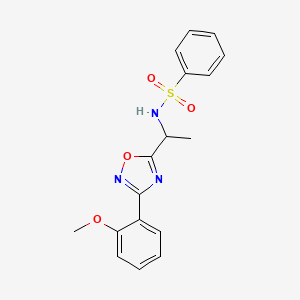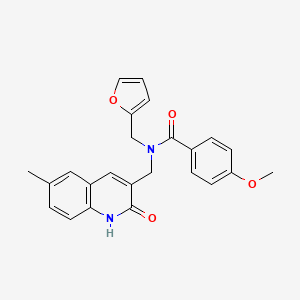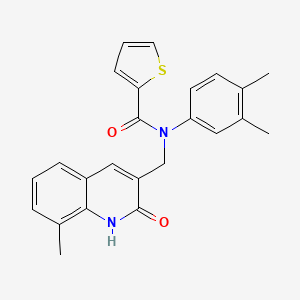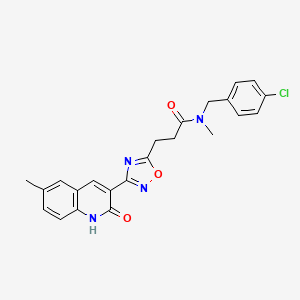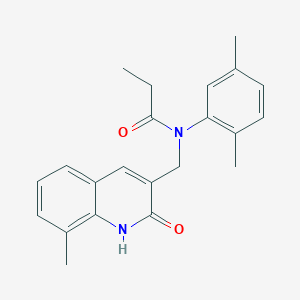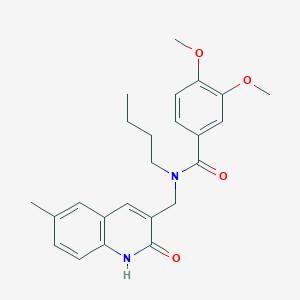
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BMH-21, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called benzamides and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins, including those that are important for cancer cell survival. Inhibition of Hsp90 can lead to the degradation of these proteins and ultimately result in cancer cell death.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Hsp90, it has been shown to induce DNA damage and alter the expression of genes involved in cell cycle regulation. It has also been shown to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is that it has shown efficacy in preclinical studies against a variety of cancer cell types. It also has a relatively simple synthesis method, which makes it accessible for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of focus could be on optimizing its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of focus could be on further elucidating its mechanism of action and identifying potential biomarkers that could be used to predict its efficacy in individual patients. Additionally, further preclinical studies could be conducted to evaluate its safety and efficacy in animal models.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-6-methylquinoline, followed by the reaction with N-butylamine. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that it can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-11-26(24(28)17-8-10-21(29-3)22(14-17)30-4)15-19-13-18-12-16(2)7-9-20(18)25-23(19)27/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULLCLMGOCARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

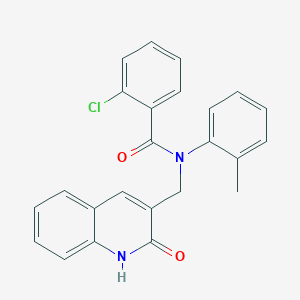
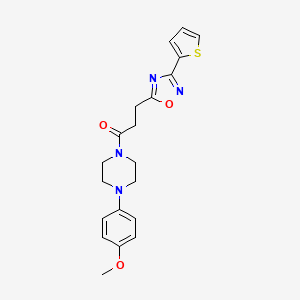
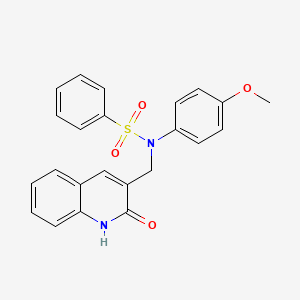

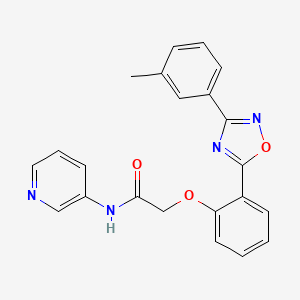
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

